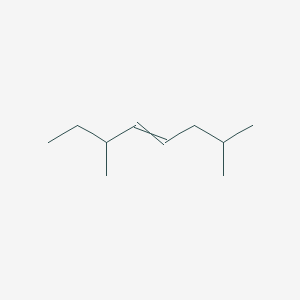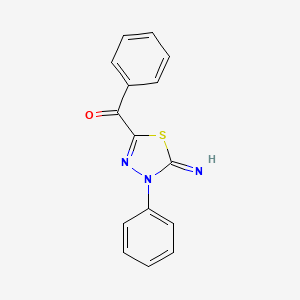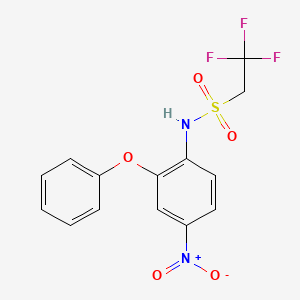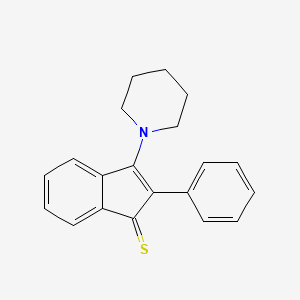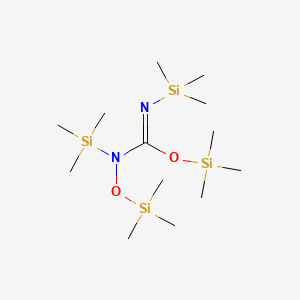
Carbamimidic acid, N,N'-bis(trimethylsilyl)-N-((trimethylsilyl)oxy)-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea is a silicon-containing organic compound. Compounds like this are often used in various chemical reactions due to their unique properties, such as stability and reactivity. The presence of trimethylsilyl groups can influence the compound’s behavior in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea typically involves the reaction of isourea derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are usually produced in batch processes under controlled conditions to ensure high purity and yield. The use of specialized equipment to handle reactive silicon-containing reagents is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-containing products.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve anhydrous solvents and controlled temperatures to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanols or siloxanes, while substitution reactions could produce a variety of functionalized silicon-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of silicon-based materials and coatings.
Mecanismo De Acción
The mechanism by which 1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea exerts its effects involves the reactivity of the trimethylsilyl groups. These groups can participate in various chemical reactions, influencing the overall behavior of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: A common reagent used in the synthesis of silicon-containing compounds.
Trimethylsilyl isocyanate: Another silicon-containing compound with similar reactivity.
Uniqueness
1,2,3-Tris(trimethylsilyl)-1-[(trimethylsilyl)oxy]isourea is unique due to its multiple trimethylsilyl groups, which can enhance its reactivity and stability compared to other similar compounds. This makes it a valuable reagent in various chemical reactions and applications.
Propiedades
Número CAS |
53460-67-6 |
|---|---|
Fórmula molecular |
C13H36N2O2Si4 |
Peso molecular |
364.78 g/mol |
Nombre IUPAC |
trimethylsilyl N,N'-bis(trimethylsilyl)-N-trimethylsilyloxycarbamimidate |
InChI |
InChI=1S/C13H36N2O2Si4/c1-18(2,3)14-13(16-20(7,8)9)15(19(4,5)6)17-21(10,11)12/h1-12H3/b14-13- |
Clave InChI |
QFXGQVZXABEXJU-YPKPFQOOSA-N |
SMILES isomérico |
C[Si](C)(C)/N=C(/N(O[Si](C)(C)C)[Si](C)(C)C)\O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)N=C(N(O[Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


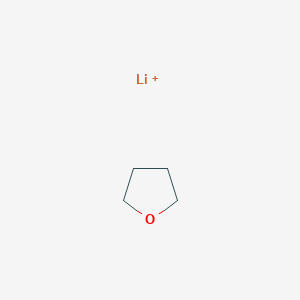


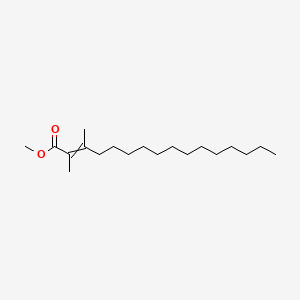
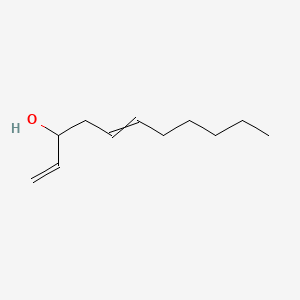

![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
